Cas no 1361467-39-1 (Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate
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- Inchi: 1S/C11H13F3N2O3/c1-3-18-10(17)8-5-16-6(2)7(4-15)9(8)19-11(12,13)14/h5H,3-4,15H2,1-2H3
- InChI Key: KWPTYIHUTSCRHT-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=O)OCC)=CN=C(C)C=1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 312
- Topological Polar Surface Area: 74.4
- XLogP3: 1.5
Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001771-1g |
Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate |
1361467-39-1 | 97% | 1g |
$1,764.00 | 2022-04-03 | |
Alichem | A022001771-500mg |
Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate |
1361467-39-1 | 97% | 500mg |
$931.00 | 2022-04-03 |
Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate
Comprehensive Overview of Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1361467-39-1)
Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1361467-39-1) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and aminomethyl functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure combines a pyridine core with ethyl carboxylate, methyl, and trifluoromethoxy substituents, making it a valuable scaffold for drug discovery and material science applications.
The growing interest in pyridine-based compounds like Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate stems from their broad utility in medicinal chemistry. Researchers frequently explore its potential as a building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of the trifluoromethoxy group enhances metabolic stability and lipophilicity, traits highly sought after in modern drug design. Additionally, the aminomethyl moiety offers a reactive site for further derivatization, enabling the creation of diverse molecular libraries.
In the context of current trends, this compound aligns with the rising demand for fluorinated pharmaceuticals and heterocyclic intermediates. Fluorine-containing compounds, such as those with trifluoromethoxy groups, are increasingly prominent due to their ability to improve drug bioavailability and target specificity. Searches for CAS 1361467-39-1 often correlate with queries about pyridine carboxylate synthesis, fluorinated building blocks, and pharmaceutical intermediates, reflecting its relevance in both academic and industrial settings.
From a synthetic perspective, Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate is typically prepared via multi-step organic reactions, including nucleophilic substitution and esterification. Its purity and stability are critical for downstream applications, prompting rigorous analytical validation using techniques like HPLC, NMR, and mass spectrometry. The compound’s ethyl ester group further facilitates its use in peptide coupling reactions, expanding its utility in bioconjugation and prodrug development.
Beyond pharmaceuticals, this pyridine derivative finds niche applications in agrochemical research, where its structural features contribute to the development of novel pesticides and herbicides. The trifluoromethoxy moiety, in particular, is known to enhance the bioactivity of agrochemicals, addressing challenges such as pest resistance and environmental persistence. Such attributes make CAS 1361467-39-1 a compound of interest for sustainable agriculture innovations.
In summary, Ethyl 3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1361467-39-1) represents a cutting-edge intermediate with multifaceted applications. Its integration into drug discovery pipelines and agrochemical formulations underscores its importance in advancing scientific and industrial progress. As research into fluorinated heterocycles and functionalized pyridines continues to expand, this compound is poised to remain a focal point for innovation.
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